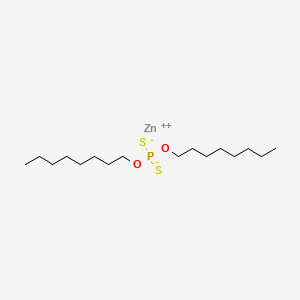
zinc;dioctoxy-sulfanylidene-sulfido-λ5-phosphane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Zinc;dioctoxy-sulfanylidene-sulfido-λ5-phosphane: is a heterocyclic organic compound with the molecular formula C32H68O4P2S4Zn and a molecular weight of 772.496 g/mol . It is also known by several synonyms, including zinc bis (O,O-dioctyl phosphorodithioate) and phosphorodithioic acid, O,O-dioctyl ester, zinc salt . This compound is primarily used in research and industrial applications due to its unique chemical properties.
Méthodes De Préparation
The synthesis of zinc;dioctoxy-sulfanylidene-sulfido-λ5-phosphane typically involves the reaction of zinc salts with O,O-dioctyl phosphorodithioic acid . The reaction conditions often require a controlled environment to ensure the purity and yield of the product. Industrial production methods may vary, but they generally follow similar principles, utilizing large-scale reactors and precise control of temperature and pressure to optimize the reaction .
Analyse Des Réactions Chimiques
Zinc;dioctoxy-sulfanylidene-sulfido-λ5-phosphane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different oxidation states of zinc and sulfur-containing products.
Reduction: Reduction reactions can convert the compound into lower oxidation states, often involving the use of reducing agents like hydrogen or metal hydrides.
Substitution: The compound can participate in substitution reactions where one or more of its ligands are replaced by other groups.
Applications De Recherche Scientifique
Zinc;dioctoxy-sulfanylidene-sulfido-λ5-phosphane has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and as a catalyst in organic synthesis.
Biology: The compound is studied for its potential biological activities, including its role in enzyme inhibition and interaction with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs and treatments.
Industry: It is used in the production of lubricants, rubber additives, and other industrial products due to its stabilizing and anti-wear properties
Mécanisme D'action
The mechanism of action of zinc;dioctoxy-sulfanylidene-sulfido-λ5-phosphane involves its interaction with various molecular targets. The compound can act as a ligand, binding to metal ions and influencing their reactivity. It also participates in redox reactions, altering the oxidation state of zinc and sulfur atoms. These interactions can affect enzyme activity, protein function, and other biochemical pathways .
Comparaison Avec Des Composés Similaires
Zinc;dioctoxy-sulfanylidene-sulfido-λ5-phosphane is unique compared to other similar compounds due to its specific molecular structure and properties. Similar compounds include:
Zinc bis (O,O-dioctyl phosphorodithioate): Shares similar chemical properties and applications.
Phosphorodithioic acid, O,O-dioctyl ester, zinc salt: Another compound with comparable uses in industry and research
These compounds are often used interchangeably in various applications, but this compound is distinguished by its specific reactivity and stability under different conditions.
Propriétés
Formule moléculaire |
C16H34O2PS2Zn+ |
|---|---|
Poids moléculaire |
418.9 g/mol |
Nom IUPAC |
zinc;dioctoxy-sulfanylidene-sulfido-λ5-phosphane |
InChI |
InChI=1S/C16H35O2PS2.Zn/c1-3-5-7-9-11-13-15-17-19(20,21)18-16-14-12-10-8-6-4-2;/h3-16H2,1-2H3,(H,20,21);/q;+2/p-1 |
Clé InChI |
UNGZNCVUWJZSFL-UHFFFAOYSA-M |
SMILES canonique |
CCCCCCCCOP(=S)(OCCCCCCCC)[S-].[Zn+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


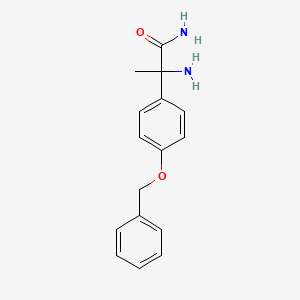
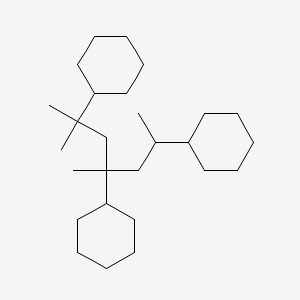
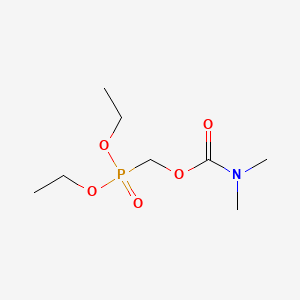


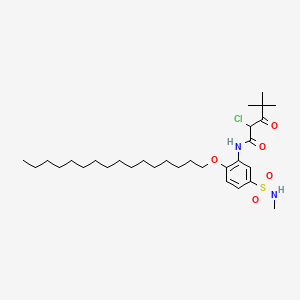
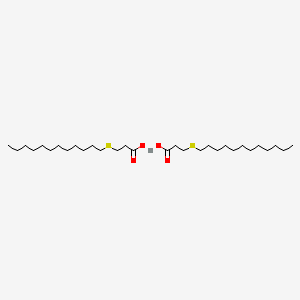
![2-[(3-Aminophenyl)methylene]butanoic acid](/img/structure/B13750888.png)
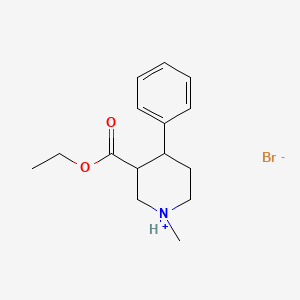


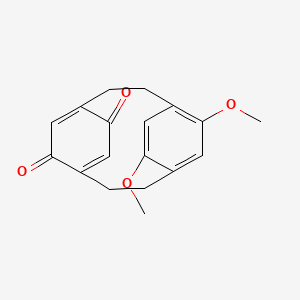
![Pentanamide, N-[2-chloro-5-[(hexadecylsulfonyl)amino]phenyl]-4,4-dimethyl-3-oxo-](/img/structure/B13750912.png)
![1-azoniabicyclo[2.2.2]octan-2-ylmethyl 2-hydroxy-3-methyl-2-phenylbutanoate;chloride](/img/structure/B13750913.png)
